NF-κB/p65 Transcriptional Activation Potency in Human SH-SY5Y Neuroblastoma Cells – HTS Screening Data Versus Baseline
In a quantitative high‑throughput screen (PubChem AID 1241) designed to identify small‑molecule activators of NF‑κB expression in human SH‑SY5Y neuroblastoma cells, 3-(7‑methylimidazo[1,2‑a]pyridin‑2‑yl)chromen‑2‑one (tested as MLS000688310) exhibited a half‑maximal effective concentration (EC₅₀) of 137 nM for the p65/RelA subunit of NF‑κB . This value places the compound in the mid‑nanomolar potency range for NF‑κB up‑regulation. However, the assay record lists this as a confirmatory dose‑response result from a single screening center, and no side‑by‑side comparator data for close structural analogs (e.g., the 6‑methyl or des‑methyl imidazopyridine variants) are publicly available within the same assay . The EC₅₀ is substantially more potent than that of the prototypical NF‑κB stimulator TNF‑α, which serves as a positive control in the assay but operates via a receptor‑mediated mechanism rather than a direct intracellular pathway . Because of the absence of a defined comparator compound tested in identical conditions, this evidence is classified as class‑level inference.
| Evidence Dimension | NF-κB/p65 transcriptional activation (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 137 nM (SH-SY5Y NF-κB-luciferase reporter assay) |
| Comparator Or Baseline | TNF-α positive control (no quantitative EC₅₀ provided for direct comparison within the same assay); structurally related imidazo[1,2-a]pyridine–coumarin analogs not tested in this specific assay |
| Quantified Difference | Potency is in the nanomolar range, but the magnitude of differentiation from the closest analogs cannot be calculated due to lack of comparator data |
| Conditions | SH-SY5Y human neuroblastoma cells stably transfected with NF-κB-luciferase reporter; compound tested in dose‑response format; assay deposited by Southern Research Molecular Libraries Screening Center (SRMLSC) |
Why This Matters
A demonstrated EC₅₀ of 137 nM in a disease‑relevant neuronal cell line provides a quantitative benchmark that any alternative compound must match or exceed; procurement of an uncharacterized analog offers no guarantee of comparable NF‑κB pathway activity.
- [1] PubChem BioAssay AID 1241: High Throughput Screen to Identify Compounds that increase expression of NF-kB in Human Neuronal Cells – Dose Response. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/bioassay/1241 (accessed 2026-05-09). View Source
